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Introduction
The S100 protein family comprises a group of low molecular weight, calcium-binding proteins

that are exclusively expressed in vertebrates.[1] These proteins are involved in a myriad of

cellular processes, both intracellularly and extracellularly, including cell proliferation,

differentiation, apoptosis, and inflammation.[2][3] Dysregulated expression of various S100

family members is a common feature in many human cancers, including melanoma and breast

cancer, making them valuable biomarkers and potential therapeutic targets.[4][5][6][7]

Flow cytometry is a powerful technique for the rapid, quantitative, and multi-parametric analysis

of single cells. It is an ideal method for characterizing the expression of intracellular proteins

like S100. This document provides detailed protocols and application notes for the analysis of

S100 protein expression by flow cytometry, aimed at researchers, scientists, and professionals

in drug development.

Applications in Research and Drug Development
Cancer Biology: Aberrant S100 protein expression is linked to tumorigenesis and metastasis.

[4][5][7][8] Flow cytometry can be used to quantify the percentage of S100-positive tumor

cells within a heterogeneous population, assess the efficacy of drugs that target S100

expression, and understand the role of S100 proteins in the tumor microenvironment.[9]
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Immunology: S100 proteins, such as S100A4, are expressed in immune cells, including T

lymphocytes, and are involved in immune regulation.[10] Flow cytometry allows for the

phenotyping of immune cell subsets and the simultaneous analysis of intracellular S100

protein expression, providing insights into immune cell activation and function.

Neuroscience: S100B is highly expressed in astrocytes and is considered a biomarker for

brain injury.[11] Flow cytometry can be utilized to study S100B expression in neural cell

populations.

Drug Discovery: The development of inhibitors targeting S100 proteins is an active area of

research.[4] Flow cytometry serves as a crucial tool to screen for compounds that modulate

S100 protein levels in a high-throughput manner.

Data Presentation: Quantitative Analysis of S100
Protein Expression
The following tables provide examples of how to present quantitative data on S100 protein

expression obtained by flow cytometry.

Cell Type S100 Protein
Percentage of
Positive Cells (%)

Reference

Human Peripheral

Blood Lymphocytes
S100B

0.42 - 16.15 (Mean:

4.21)
[12]

Murine Naive CD4+ T

cells
S100A4 ~5%

Fictional data based

on[13]

Murine Memory CD4+

T cells
S100A4 ~40%

Fictional data based

on[13]

Table 1: Representative data on the percentage of S100-positive immune cells as determined

by flow cytometry.
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Melanoma Cell Line S100B Expression Level Reference

SK-MEL-28 High Fictional data based on[2]

A375 Moderate Fictional data based on[2]

G-361 Low Fictional data based on[2]

Table 2: Example of relative S100B expression levels in different melanoma cell lines.

Experimental Protocols
Protocol 1: Intracellular Staining of S100B in Melanoma
Cells
This protocol is optimized for the detection of intracellular S100B in cultured melanoma cells.

Materials:

Melanoma cell line (e.g., SK-MEL-28)

Complete culture medium

Phosphate-Buffered Saline (PBS)

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)

Anti-S100B antibody, conjugated to a fluorophore (e.g., FITC, PE, or APC). Recommended

starting concentration: 1-2 µg/10^6 cells.[11]

Isotype control antibody, conjugated to the same fluorophore

Viability dye (e.g., Propidium Iodide, DAPI, or a fixable viability dye)

Flow cytometry tubes
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Procedure:

Cell Preparation:

Harvest cultured melanoma cells and prepare a single-cell suspension.

Count the cells and adjust the concentration to 1 x 10^6 cells/mL in ice-cold Flow

Cytometry Staining Buffer.

Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each flow cytometry tube.

Surface Staining (Optional):

If co-staining for surface markers, add the surface antibodies to the cells and incubate for

20-30 minutes at 4°C in the dark.

Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer by centrifuging at 300-

400 x g for 5 minutes and decanting the supernatant.

Fixation:

Resuspend the cell pellet in 100 µL of Fixation Buffer.

Incubate for 15-20 minutes at room temperature, protected from light.

Wash the cells once with 2 mL of Flow Cytometry Staining Buffer.

Permeabilization:

Resuspend the fixed cells in 100 µL of Permeabilization Buffer.

Incubate for 10-15 minutes at room temperature, protected from light.

Wash the cells once with 2 mL of Permeabilization Buffer.

Intracellular Staining:

Resuspend the permeabilized cells in 100 µL of Permeabilization Buffer containing the

anti-S100B antibody or the isotype control at the predetermined optimal concentration.
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Incubate for 30-60 minutes at room temperature or 4°C in the dark.

Wash the cells twice with 2 mL of Permeabilization Buffer.

Final Resuspension and Acquisition:

Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

If a non-fixable viability dye is used, add it just before analysis.

Acquire the samples on a flow cytometer.

Protocol 2: Intracellular Staining of S100A4 in
Lymphocytes
This protocol is designed for the detection of intracellular S100A4 in peripheral blood

mononuclear cells (PBMCs).

Materials:

PBMCs isolated from whole blood

RPMI-1640 medium with 10% FBS

Phosphate-Buffered Saline (PBS)

Fixation/Permeabilization Buffer Kit (e.g., commercially available kits for intracellular staining)

Flow Cytometry Staining Buffer

Anti-human CD3, CD4, and CD8 antibodies for T-cell identification

Anti-S100A4 antibody, conjugated to a fluorophore

Isotype control antibody

Fixable viability dye

Flow cytometry tubes

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Cell Preparation:

Prepare a single-cell suspension of PBMCs at a concentration of 1-2 x 10^7 cells/mL in

RPMI-1640 medium.

Aliquot 100 µL of the cell suspension into each flow cytometry tube.

Viability Staining:

Wash the cells with PBS.

Stain with a fixable viability dye according to the manufacturer's instructions to allow for

the exclusion of dead cells from the analysis.

Surface Staining:

Wash the cells with Flow Cytometry Staining Buffer.

Add the cocktail of anti-CD3, CD4, and CD8 antibodies and incubate for 20-30 minutes at

4°C in the dark.

Wash the cells twice with Flow Cytometry Staining Buffer.

Fixation and Permeabilization:

Follow the manufacturer's protocol for the selected Fixation/Permeabilization buffer kit.

This typically involves a fixation step followed by a permeabilization step.

Intracellular Staining:

Resuspend the cells in the permeabilization buffer provided in the kit.

Add the anti-S100A4 antibody or the isotype control and incubate for 30-60 minutes at

room temperature or 4°C in the dark.

Wash the cells twice with the permeabilization buffer.
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Final Resuspension and Acquisition:

Resuspend the cells in Flow Cytometry Staining Buffer.

Acquire the samples on a flow cytometer.

Mandatory Visualizations
Signaling Pathways
dot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial",

fontsize=12, label="S100-RAGE Signaling Pathway", fontcolor="#202124"]; node [shape=box,

style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes S100 [label="Extracellular S100", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAGE

[label="RAGE Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK [label="MAPK

Pathway\n(ERK1/2)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB

Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation",

shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival",

shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation",

shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges S100 -> RAGE [label="Binds to"]; RAGE -> MAPK [label="Activates"]; RAGE -> NFkB

[label="Activates"]; MAPK -> Proliferation; MAPK -> Survival; NFkB -> Inflammation; NFkB ->

Survival; } Caption: S100-RAGE signaling cascade.

dot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial",

fontsize=12, label="Intracellular S100-p53 Interaction", fontcolor="#202124"]; node

[shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes S100 [label="Intracellular S100\n(e.g., S100B, S100A4)", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; p53 [label="p53 (tetramer)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

p53_mono [label="p53 (monomer/dimer)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

CellCycleArrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#34A853",

fontcolor="#FFFFFF"];
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// Edges S100 -> p53 [label="Binds to TET domain", dir=both]; p53 -> p53_mono

[label="Inhibits tetramerization"]; p53_mono -> Apoptosis [style=dashed, label="Reduced

activity"]; p53_mono -> CellCycleArrest [style=dashed, label="Reduced activity"]; p53 ->

Apoptosis [label="Induces"]; p53 -> CellCycleArrest [label="Induces"]; } Caption: Regulation of

p53 by S100 proteins.

Experimental Workflow
dot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial",

fontsize=12, label="Flow Cytometry Workflow for S100 Expression", fontcolor="#202124"];

node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF",

color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#202124"];

// Nodes SamplePrep [label="1. Sample Preparation\n(Single-cell suspension)",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; SurfaceStain [label="2. Surface Marker

Staining\n(Optional)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FixPerm [label="3. Fixation &

Permeabilization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IntraStain [label="4. Intracellular

S100 Staining", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acquisition [label="5. Flow

Cytometry Acquisition", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="6. Data

Analysis\n(Gating & Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges SamplePrep -> SurfaceStain; SurfaceStain -> FixPerm; FixPerm -> IntraStain;

IntraStain -> Acquisition; Acquisition -> Analysis; } Caption: Experimental workflow for S100

analysis.

Logical Relationships
dot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial",

fontsize=12, label="Role of S100 Proteins in the Tumor Microenvironment",

fontcolor="#202124"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge

[fontname="Arial", fontsize=9];

// Nodes TumorCell [label="Tumor Cell", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S100_intra

[label="Intracellular S100", fillcolor="#FBBC05", fontcolor="#202124"]; S100_extra

[label="Extracellular S100", fillcolor="#FBBC05", fontcolor="#202124"]; ProlifMetastasis

[label="Proliferation &\nMetastasis", shape=ellipse, fillcolor="#FFFFFF", color="#5F6368"];

ImmuneCell [label="Immune Cell\n(e.g., Macrophage, T-cell)", fillcolor="#4285F4",
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fontcolor="#FFFFFF"]; ImmuneMod [label="Immune Modulation", shape=ellipse,

fillcolor="#FFFFFF", color="#5F6368"]; Angiogenesis [label="Angiogenesis", shape=ellipse,

fillcolor="#FFFFFF", color="#5F6368"];

// Edges TumorCell -> S100_intra [dir=none]; TumorCell -> S100_extra [label="Secretes"];

S100_intra -> ProlifMetastasis [label="Promotes"]; S100_extra -> ImmuneCell [label="Recruits

& Activates"]; ImmuneCell -> ImmuneMod; S100_extra -> Angiogenesis [label="Promotes"]; }

Caption: S100 proteins in the tumor microenvironment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8761192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8761192/
https://pubmed.ncbi.nlm.nih.gov/23130680/
https://pubmed.ncbi.nlm.nih.gov/23130680/
https://pubmed.ncbi.nlm.nih.gov/23130680/
https://www.researchgate.net/figure/Memory-T-cells-express-S100A4-A-Western-blot-analysis-of-S100A4-expression-in-purified_fig2_282311143
https://www.benchchem.com/product/b591043#flow-cytometry-analysis-of-s100-protein-expression
https://www.benchchem.com/product/b591043#flow-cytometry-analysis-of-s100-protein-expression
https://www.benchchem.com/product/b591043#flow-cytometry-analysis-of-s100-protein-expression
https://www.benchchem.com/product/b591043#flow-cytometry-analysis-of-s100-protein-expression
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b591043?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

